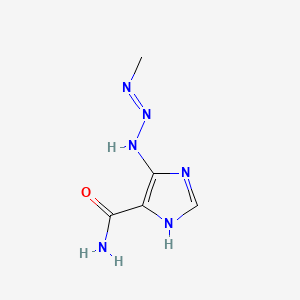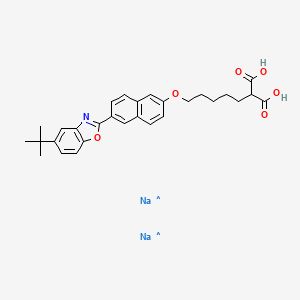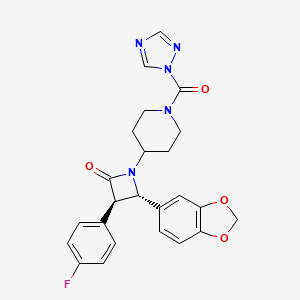
Mgl-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mgl-IN-1 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL), a serine hydrolase enzyme involved in the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This compound has garnered significant interest due to its potential therapeutic applications in treating neurological diseases and its role in modulating endocannabinoid signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mgl-IN-1 involves the use of β-lactam-based chemistryThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Mgl-IN-1 primarily undergoes covalent modification reactions with the active site of monoacylglycerol lipase. This involves the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition .
Common Reagents and Conditions: The reactions involving this compound typically require organic solvents, specific catalysts, and controlled temperatures. The presence of nucleophilic groups in the enzyme’s active site facilitates the covalent modification process .
Major Products Formed: The major product formed from the reaction of this compound with monoacylglycerol lipase is a covalently modified enzyme-inhibitor complex. This complex results in the irreversible inhibition of the enzyme’s activity .
Scientific Research Applications
Mgl-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Mgl-IN-1 exerts its effects by covalently modifying the active site of monoacylglycerol lipase. This modification involves the formation of a covalent bond between the inhibitor and the serine residue in the enzyme’s catalytic triad. This covalent modification leads to the irreversible inhibition of the enzyme’s activity, thereby preventing the hydrolysis of monoacylglycerols into free fatty acids and glycerol . The inhibition of monoacylglycerol lipase results in increased levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection .
Comparison with Similar Compounds
Mgl-IN-1 is unique in its high selectivity and potency as an irreversible inhibitor of monoacylglycerol lipase. Similar compounds include:
SAR629: A triazole urea-based inhibitor with high potency but different structural features.
Pyrazole Derivatives: These inhibitors feature a pyrazole or 4-cyanopyrazole leaving group and exhibit varying degrees of potency.
Compared to these compounds, this compound offers a more accessible carbamoylation path and higher selectivity for monoacylglycerol lipase, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIROGBLGLPXQI-FGZHOGPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B10788210.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)

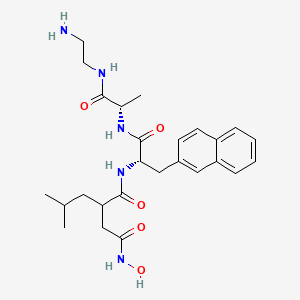
![2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B10788229.png)
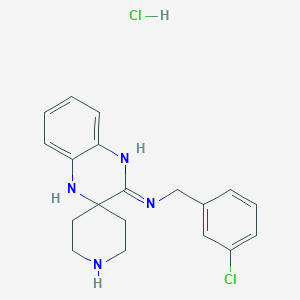
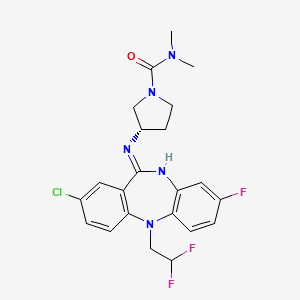
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10788256.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-(1-hydroxypropan-2-ylamino)-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788262.png)
![6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine](/img/structure/B10788269.png)
![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B10788271.png)
![1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788279.png)
